N-allyl-1,3-benzodioxole-5-carboxamide
Description
Strategic Importance of 1,3-Benzodioxole (B145889) Scaffolds in Organic Synthesis and Medicinal Chemistry
The 1,3-benzodioxole moiety, also known as methylenedioxybenzene, is a crucial structural unit found in numerous natural and synthetic compounds. chemicalbook.comwikipedia.org It is a heterocyclic compound that is often used as a precursor or intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry. chemicalbook.com The 1,3-benzodioxole ring system is present in a variety of natural products, including safrole, which can be extracted from sassafras plants. nih.govnih.gov
In medicinal chemistry, derivatives of 1,3-benzodioxole are investigated for a wide range of potential therapeutic properties, including anticancer, antibacterial, antifungal, and anti-inflammatory effects. chemicalbook.comnih.govnih.gov For instance, the clinical antitumor agents etoposide (B1684455) and teniposide (B1684490) contain this methylenedioxy unit in their structures. nih.gov The scaffold's value is also demonstrated by research into fluorinated analogues designed to enhance drug-target interactions and improve metabolic stability. enamine.net Its role as a versatile building block is further highlighted by its use in synthesizing compounds with cytotoxic activity against various human tumor cell lines. chemicalbook.com Researchers have also explored conjugating 1,3-benzodioxole derivatives with other molecules, such as arsenicals, to improve their anti-tumor efficiency. mdpi.com
Significance of Carboxamide Linkages in Molecular Design and Pharmacophore Development
The carboxamide linkage (–C(O)NH–) is a fundamental functional group in chemistry and biology, recognized as a "privileged scaffold" in drug development. researchgate.net This structural element is frequently found in FDA-approved drugs and plays a critical role in the stability and activity of numerous biomolecules, including peptides and proteins. researchgate.netjocpr.com
Analytical and Synthetic Utility of the Allyl Functional Group in Organic Transformations
The allyl group, with the structural formula –CH₂–CH=CH₂, is a highly versatile functional group in organic chemistry. wikipedia.org Its name originates from Allium sativum, the scientific name for garlic, from which an allyl derivative was first isolated in 1844. wikipedia.org The process of introducing this group into a molecule is known as allylation. wikipedia.org
The synthetic utility of the allyl group stems from its unique reactivity. The C-H bonds on the carbon adjacent to the double bond (the allylic position) are weaker and more reactive than typical C-H bonds. wikipedia.org The group is susceptible to nucleophilic attack and can form a resonance-stabilized carbocation, which facilitates various chemical transformations. fiveable.me A significant application of the allyl group in organic synthesis is its use as a protecting group for alcohols and amines. organic-chemistry.org It is stable under many reaction conditions but can be selectively removed when needed, making it a valuable tool in the multi-step synthesis of complex molecules. organic-chemistry.org
Current Research Trajectories and Gaps in the Academic Understanding of N-allyl-1,3-benzodioxole-5-carboxamide and Related Analogues
While the individual components of this compound are well-studied, research focusing specifically on this exact compound is limited. The current academic landscape reveals that research trajectories are more focused on its derivatives and analogues, where the core structure is modified to explore a range of biological activities. This indicates a gap in the literature concerning the specific properties and applications of the parent compound itself.
Research on related structures includes:
Peptidyl Derivatives: A study synthesized and evaluated 5- and 6-substituted 1,3-benzodioxole peptidyl derivatives, prepared from natural safrole, for their antitumor and antimicrobial activities. nih.gov One such compound, N-(6-allyl-1,3-benzodioxol-5-yl)-N-(tert-butoxycarbonyl)phenylalaninamide, demonstrated the potential of this scaffold in developing new therapeutic agents. nih.gov
Acetamide (B32628) Derivatives: A series of N-(benzo[d] chemicalbook.comjocpr.comdioxol-5-yl)-2-(one-benzylthio) acetamide compounds were designed and synthesized to act as auxin receptor agonists, showing excellent root growth-promoting activity. frontiersin.orgresearchgate.net This highlights the potential of N-substituted benzodioxole amides in agricultural applications.
Carboxamide Derivatives: Other research has focused on synthesizing various benzodioxole carboxamide derivatives to evaluate their biological potential. For example, compounds like N-(3,5-dimethoxyphenyl)benzo[d] chemicalbook.comjocpr.comdioxole-5-carboxamide have been synthesized and tested for anticancer and antioxidant activities. najah.edu
The existing research collectively suggests that the N-substituted 1,3-benzodioxole-5-carboxamide (B1330235) framework is a promising scaffold for developing new agents in medicine and agriculture. However, the specific contributions of the N-allyl group in the parent compound, this compound, remain an area ripe for further investigation. Future studies could focus on the direct synthesis and biological evaluation of this compound to fill the current gap in academic understanding and to determine if the combination of these three key functional groups yields unique and valuable properties.
Structure
3D Structure
Properties
IUPAC Name |
N-prop-2-enyl-1,3-benzodioxole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c1-2-5-12-11(13)8-3-4-9-10(6-8)15-7-14-9/h2-4,6H,1,5,7H2,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCGRVDRVJLOBOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)C1=CC2=C(C=C1)OCO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30983271 | |
| Record name | N-(Prop-2-en-1-yl)-2H-1,3-benzodioxole-5-carboximidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30983271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64654-11-1 | |
| Record name | N-2-Propen-1-yl-1,3-benzodioxole-5-carboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=64654-11-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzamide, N-allyl-3,4-(methylenedioxy)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064654111 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(Prop-2-en-1-yl)-2H-1,3-benzodioxole-5-carboximidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30983271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Elucidation of Synthetic Methodologies and Pathways for N Allyl 1,3 Benzodioxole 5 Carboxamide and Its Derivatives
Retrosynthetic Strategies for N-allyl-1,3-benzodioxole-5-carboxamide
Retrosynthetic analysis, a technique for planning organic syntheses, reveals two primary and logical disconnections for the this compound target molecule. amazonaws.comias.ac.in These disconnections guide the development of forward synthetic plans.
The most common and direct strategy involves a C-N bond disconnection across the amide linkage. This approach breaks the molecule down into two key synthons: a 1,3-benzodioxole-5-carbonyl species (an acyl cation equivalent) and an allylamine (B125299) nucleophile. In practice, this translates to a forward synthesis using 1,3-benzodioxole-5-carboxylic acid or its activated derivatives and allylamine. amazonaws.com This is often the preferred route due to the commercial availability and reliability of reactions involving these precursors.
A second viable strategy is the N-Callyl bond disconnection . This pathway disconnects the bond between the amide nitrogen and the allyl group. This retrosynthetic step suggests a synthesis starting from a pre-formed 1,3-benzodioxole-5-carboxamide (B1330235), which is then alkylated using an allyl electrophile, such as allyl bromide. amazonaws.com This approach is particularly useful if the parent amide is readily available or if variations in the N-substituent are desired from a common intermediate.
Direct Amide Bond Formation Approaches
This strategy focuses on constructing the amide bond directly by coupling an amine with a carboxylic acid or its activated form. It represents one of the most fundamental and widely used transformations in organic chemistry. ncert.nic.in
The direct condensation of allylamine with 1,3-benzodioxole-5-carboxylic acid (also known as piperonylic acid) is a straightforward approach to this compound. Piperonylic acid is a readily available starting material. rsc.org However, the direct reaction between a carboxylic acid and an amine to form an amide requires high temperatures to drive off water and is often inefficient. Therefore, the reaction is almost always mediated by a "coupling reagent" that activates the carboxylic acid, facilitating nucleophilic attack by the amine under milder conditions. luxembourg-bio.com
To achieve high yields and mild reaction conditions, 1,3-benzodioxole-5-carboxylic acid is typically activated prior to or during the reaction with allylamine. This can be accomplished in two main ways: conversion to a more reactive intermediate or the use of in-situ coupling reagents.
One common method is the conversion of the carboxylic acid to its corresponding acyl chloride . This is often achieved using reagents like oxalyl chloride or thionyl chloride. frontiersin.org The resulting 1,3-benzodioxole-5-carbonyl chloride is highly electrophilic and reacts readily with allylamine, usually in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine (B92270) to neutralize the HCl byproduct. ncert.nic.in
Alternatively, a wide array of peptide coupling reagents can be used to facilitate the amidation in a one-pot procedure. These reagents generate a highly reactive acyl-substituted intermediate in situ. The choice of reagent can be critical to success, balancing reactivity, cost, and ease of byproduct removal. reddit.com Some of the most common coupling reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to improve efficiency and suppress side reactions. nih.govpeptide.com Other classes of reagents include phosphonium (B103445) salts (e.g., PyBOP) and aminium/uronium salts like HATU, which are known for their high efficiency. luxembourg-bio.compeptide.com Propanephosphonic acid anhydride (B1165640) (T3P) is another effective reagent noted for its high purity yields and water-soluble byproducts, simplifying reaction workup. youtube.com
Table 1: Common Coupling Reagents for Amide Bond Formation
| Reagent Class | Abbreviation | Full Name | Key Features & Byproducts |
|---|---|---|---|
| Carbodiimides | EDC | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | Water-soluble urea (B33335) byproduct, good for aqueous extractions. peptide.com |
| Carbodiimides | DCC | N,N'-Dicyclohexylcarbodiimide | Forms insoluble dicyclohexylurea (DCU) byproduct, removed by filtration. luxembourg-bio.compeptide.com |
| Aminium/Uronium | HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | Very fast and efficient; often used with a base like DIPEA. nih.govpeptide.com |
| Phosphonium | PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | Efficient reagent, generates HOBt in situ. |
| Anhydrides | T3P | Propanephosphonic acid anhydride | High efficiency, water-soluble byproducts simplify purification. youtube.com |
Introduction of the Allyl Moiety into Pre-formed Benzodioxole Carboxamides
This synthetic strategy involves first preparing the primary amide, 1,3-benzodioxole-5-carboxamide, and subsequently introducing the allyl group via an N-alkylation reaction.
The synthesis begins with the preparation of the parent amide, 1,3-benzodioxole-5-carboxamide. This can be readily achieved by treating 1,3-benzodioxole-5-carbonyl chloride with an excess of aqueous or gaseous ammonia.
The subsequent N-allylation is typically accomplished by treating the primary amide with an allyl halide, most commonly allyl bromide , in the presence of a base. rsc.org The base is crucial for deprotonating the amide nitrogen, making it nucleophilic enough to attack the allyl electrophile. The choice of base and solvent is important. A common set of conditions involves using a moderately strong base like potassium carbonate (K₂CO₃) in a polar aprotic solvent such as N,N-dimethylformamide (DMF). For less reactive systems or to increase reaction rates, a stronger base like sodium hydride (NaH) can be employed in a solvent like DMF or tetrahydrofuran (B95107) (THF).
Table 2: Analogous Conditions for N-Allylation of Amides
| Substrate Type | Allylating Agent | Base | Solvent | Key Observation | Reference |
|---|---|---|---|---|---|
| Quinolone Carboxamide | Allyl Bromide | K₂CO₃ (anhydrous) | DMF | Effective for N-substitution of a heterocyclic carboxamide. | frontiersin.org |
| Benzodioxole Sulfonamide | Various Alkyl Halides | NaH | DMF | Demonstrates N-alkylation on a related benzodioxole scaffold. | amazonaws.com |
| Secondary Aryl Amides | Allyl Bromide | Various | DMSO | DMSO-allyl bromide mixture can act as a reagent for N-allylation. rsc.org | rsc.org |
While this compound itself is achiral, the synthesis of chiral derivatives is of significant interest in medicinal chemistry. Stereoselective methods are employed to create specific enantiomers of derivatives that may possess a stereocenter on the allyl group or exhibit axial chirality.
A prominent method for asymmetric allylation is the palladium-catalyzed Tsuji-Trost reaction . This reaction involves the use of a palladium(0) catalyst with a chiral phosphine (B1218219) ligand to control the stereochemical outcome of the nucleophilic attack on a π-allyl-palladium intermediate. nih.gov By using a chiral ligand, the N-allylation of 1,3-benzodioxole-5-carboxamide can be directed to favor the formation of one enantiomer over the other, particularly when using substituted allylic substrates. For instance, palladium-catalyzed reactions have been used for the asymmetric synthesis of axially chiral anilides and separable amide rotamers. researchgate.netelsevierpure.com
Furthermore, synergistic catalysis, such as combining copper and palladium catalysts, has been reported for the asymmetric α-allylation of amides, providing a pathway to α-chiral-γ,δ-unsaturated amides with high enantioselectivity. acs.org Organocatalytic methods, using chiral Lewis bases, have also been developed for the asymmetric N-allylic alkylation of related enamide systems, offering a metal-free alternative for creating stereocenters. nih.gov The application of these advanced catalytic systems could provide access to a diverse range of chiral this compound derivatives.
Synthesis of 1,3-Benzodioxole (B145889) Core Precursors
The 1,3-benzodioxole moiety, also known as the methylenedioxyphenyl group, is the foundational structure for the target compound. Its synthesis is a critical first step, typically commencing from catechol or its derivatives. The primary challenge is the formation of the five-membered dioxole ring fused to the aromatic system.
Ring-Closing Reactions for Dioxole Formation
Ring-closing reactions are fundamental to constructing the heterocyclic portion of the 1,3-benzodioxole system. wikipedia.orgnumberanalytics.com These intramolecular processes form the dioxole ring from an acyclic precursor, typically a catechol derivative. The most common methods involve the reaction of catechol with a one-carbon electrophile that serves as the "methylene bridge."
One of the most established methods is the Williamson ether synthesis-type reaction between catechol and a dihalomethane, such as dichloromethane (B109758) or dibromomethane, in the presence of a base. wikipedia.orgyoutube.com Another prevalent approach involves the condensation of catechol with aldehydes or ketones, often under acidic catalysis. google.com A patented method describes the reaction of catechol with various aldehydes or ketones using a carbon-based solid acid catalyst, with the continuous removal of water via azeotropic distillation to drive the reaction to completion. google.com This method boasts high conversion (>80%) and selectivity (>95%). google.com The choice of reagents and conditions can be summarized as follows:
| Methylene (B1212753) Source | Catalyst/Base | Solvent/Conditions | Key Feature | Reference |
|---|---|---|---|---|
| Dichloromethane (CH₂Cl₂) | Sodium Hydroxide (B78521) (NaOH) | DMSO, 120°C | Classic Williamson ether synthesis approach. | youtube.com |
| Aldehydes/Ketones (e.g., Butyraldehyde) | Carbon-Based Solid Acid | Cyclohexane (azeotropic water removal) | Green chemistry approach using a solid acid catalyst. | google.com |
| Methanol (CH₃OH) | Strong Acid (e.g., HCl, H₂SO₄) | Controlled temperature and pH | Methanol acts as the methylene source via condensation. | chemicalbook.com |
The feasibility of these ring-closing reactions is often rationalized by Baldwin's rules, which predict the favorability of cyclization based on the geometry of the transition state. libretexts.org The formation of the five-membered dioxole ring is generally a favored process. libretexts.orgmasterorganicchemistry.com
Functionalization of Catechols and Related Aromatic Precursors
The specific substitution pattern of the final product often dictates the choice of the starting aromatic precursor. While functionalization can occur after the benzodioxole ring is formed, it is often more efficient to begin with a substituted catechol. nih.gov Catechols are valuable and versatile precursors for a wide range of organic syntheses. nih.gov
For instance, vanillin (B372448) can be used as a precursor, which upon demethylation yields protocatechualdehyde (3,4-dihydroxybenzaldehyde). sciencemadness.org This substituted catechol can then be converted into piperonal (B3395001) (1,3-benzodioxole-5-carbaldehyde), a key intermediate for many derivatives. sciencemadness.org Similarly, starting with 3,4-(methylenedioxy)phenylacetic acid allows for the synthesis of various derivatives with a two-carbon chain at the 5-position. nih.gov
| Precursor | Key Transformation | Resulting Benzodioxole Intermediate | Reference |
|---|---|---|---|
| Catechol | Reaction with a methylene source. | 1,3-Benzodioxole | wikipedia.org |
| Protocatechualdehyde (from Vanillin) | Reaction with a methylene source. | Piperonal (1,3-Benzodioxole-5-carbaldehyde) | sciencemadness.org |
| 3,4-Dihydroxyphenylacetic acid | Reaction with a methylene source. | 3,4-(Methylenedioxy)phenylacetic acid | nih.gov |
Advanced Catalytic Approaches in Synthetic Design
Modern synthetic chemistry increasingly relies on powerful catalytic methods to achieve high efficiency, selectivity, and functional group tolerance. Palladium-catalyzed cross-coupling reactions and other named reactions have proven invaluable in the synthesis and functionalization of the benzodioxole scaffold.
Palladium-Catalyzed Coupling Reactions for Benzodioxole System Construction
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable precision. libretexts.orglibretexts.org These reactions are not typically used to construct the benzodioxole ring itself, but rather to functionalize a pre-existing, often halogenated, benzodioxole core. This allows for the introduction of diverse molecular fragments. researchgate.net
A prominent example is the Suzuki-Miyaura coupling, which joins an aryl halide with an organoboron compound. libretexts.org Research has detailed the successful coupling of 1-((6-bromobenzo[d] chemicalbook.comworldresearchersassociations.comdioxol-5-yl)methyl)-4-phenyl-1H-1,2,3-triazole with a variety of aryl boronic acids using a PdCl₂(PPh₃)₂ catalyst to generate a library of complex benzodioxole derivatives. worldresearchersassociations.comresearchgate.net Other important reactions include the Heck reaction (coupling with alkenes), the Sonogashira reaction (coupling with alkynes), and the Buchwald-Hartwig amination (coupling with amines), which is crucial for forming C-N bonds found in many pharmaceuticals. libretexts.orgnih.gov
| Reaction Name | Bond Formed | Benzodioxole Substrate (Example) | Coupling Partner (Example) | Reference |
|---|---|---|---|---|
| Suzuki-Miyaura | Aryl-Aryl | 5-Bromo-1,3-benzodioxole | Arylboronic acid | libretexts.orgworldresearchersassociations.com |
| Heck | Aryl-Vinyl | 5-Iodo-1,3-benzodioxole | Alkene (e.g., Styrene) | libretexts.org |
| Sonogashira | Aryl-Alkynyl | 5-Bromo-1,3-benzodioxole | Terminal alkyne | researchgate.net |
| Buchwald-Hartwig | Aryl-Nitrogen | 5-Bromo-1,3-benzodioxole | Amine or Amide | libretexts.orgnih.gov |
Application of Hosomi-Sakurai Allylation Reaction Principles in Related Systems
While not directly forming the N-allyl-carboxamide bond, the principles of this reaction are highly relevant for synthesizing precursors and analogues. For example, a benzodioxole aldehyde like piperonal could be allylated via a Hosomi-Sakurai reaction to install a homoallylic alcohol side chain, which could then be further elaborated. nih.gov More directly, an intramolecular variant of the Hosomi-Sakurai reaction has been developed for the synthesis of benzoxasiloles, demonstrating its utility in forming new heterocyclic rings attached to a benzene (B151609) core. researchgate.netnih.gov
| Component | Role | Example | Reference |
|---|---|---|---|
| Allylsilane | Allyl Nucleophile | Allyltrimethylsilane | organic-chemistry.orgwikipedia.org |
| Electrophile | Allyl Acceptor | Aldehyde, Ketone, Acetal | organic-chemistry.orgnih.gov |
| Lewis Acid | Catalyst (activates electrophile) | Titanium tetrachloride (TiCl₄), Boron trifluoride (BF₃) | wikipedia.org |
| Product | Result of C-C bond formation | Homoallylic alcohol/ether | nih.gov |
Synthesis of Structurally Modified Analogues and Homologues
The synthesis of analogues of this compound involves systematically altering the three main components of the molecule: the benzodioxole ring, the nature of the substituent at the 5-position, and the group attached to the amide nitrogen.
The most direct route to the parent compound and its N-substituted analogues involves the amidation of 1,3-benzodioxole-5-carboxylic acid or its activated form (e.g., the acid chloride) with a corresponding amine (e.g., allylamine). The synthesis of diverse analogues often begins with versatile starting materials. For example, natural safrole (5-allyl-1,3-benzodioxole) has been used as a starting point to prepare various 5- and 6-substituted peptidyl derivatives. nih.govnist.gov
Another strategy involves synthesizing a series of N-(benzo[d] chemicalbook.comworldresearchersassociations.comdioxol-5-yl)-2-(one-benzylthio) acetamide (B32628) compounds, where the amide portion is significantly altered. nih.gov This was achieved by first preparing various substituted 2-(benzylthio)acetic acids and then coupling them with 3,4-methylenedioxyaniline. nih.gov More complex structures have also been synthesized, such as an amide chalcone (B49325) derivative prepared via a Claisen-Schmidt reaction between an N-(4-acetylphenyl)quinoline-3-carboxamide and piperonal, demonstrating the combination of multiple pharmacophores in a single molecule. researchgate.net
| Analogue Class | Starting Material | Key Synthetic Step | Structural Modification | Reference |
|---|---|---|---|---|
| Peptidyl Derivatives | Safrole | Oxidation and Peptide Coupling | Modification of allyl group and N-terminus. | nih.gov |
| N-Arylthioacetamides | 3,4-Methylenedioxyaniline | Amide coupling with arylthioacetic acids. | Variation of the N-acyl group. | nih.gov |
| Triazole Derivatives | (6-Bromobenzo[d] chemicalbook.comworldresearchersassociations.comdioxol-5-yl)methanol | Suzuki-Miyaura Coupling | Introduction of diverse aryl/heteroaryl groups. | worldresearchersassociations.com |
| Quinoline-Chalcone Hybrids | Piperonal | Claisen-Schmidt Condensation | Complex hybrid structure with extended conjugation. | researchgate.net |
Systematic Derivatization of the Allyl Side Chain
The allyl group of this compound offers a versatile handle for a variety of chemical transformations, allowing for the synthesis of a diverse range of derivatives. Key reactions targeting the double bond of the allyl moiety include oxidation, halogenation, and hydroboration-oxidation, among others.
Oxidation Reactions: The double bond can be oxidized to form diols or epoxides. Dihydroxylation, typically achieved using reagents like osmium tetroxide or potassium permanganate, yields the corresponding 1,2-diol. Epoxidation, on the other hand, can be carried out using peroxy acids such as m-chloroperoxybenzoic acid (m-CPBA), resulting in the formation of an oxirane ring. These functional groups can then serve as precursors for further modifications.
Halogenation: Electrophilic addition of halogens (e.g., Br₂, Cl₂) across the double bond leads to the formation of dihalo-derivatives. These reactions proceed via a halonium ion intermediate and typically result in anti-addition of the two halogen atoms. The resulting vicinal dihalides are useful intermediates for dehydrohalogenation reactions to introduce alkynes or for nucleophilic substitution reactions.
Hydroboration-Oxidation: This two-step reaction provides a route to anti-Markovnikov addition of water across the double bond. Treatment of the N-allyl compound with a borane (B79455) reagent (e.g., BH₃·THF), followed by oxidation with hydrogen peroxide in a basic solution, yields the corresponding 3-hydroxypropyl derivative. acs.orgresearchgate.net This method is highly regioselective and stereospecific (syn-addition). acs.org
| Reaction | Reagents | Product Functional Group |
| Dihydroxylation | OsO₄, NMO or cold, dilute KMnO₄ | 1,2-Diol |
| Epoxidation | m-CPBA | Epoxide |
| Halogenation | Br₂, Cl₂ | Vicinal dihalide |
| Hydroboration-Oxidation | 1. BH₃·THF 2. H₂O₂, NaOH | Primary alcohol |
Substituent Effects on the 1,3-Benzodioxole Aromatic System
The reactivity and orientation of electrophilic aromatic substitution on the 1,3-benzodioxole ring are significantly influenced by the electronic properties of the existing substituents. The 1,3-benzodioxole ring system itself is generally activated towards electrophilic attack due to the electron-donating nature of the two oxygen atoms. This directing effect typically favors substitution at the positions para to the oxygen atoms, which corresponds to the 5- and 6-positions of the benzodioxole ring.
The this compound already has a carboxamide group at the 5-position. The carboxamide group is generally considered a deactivating group and a meta-director in electrophilic aromatic substitution on a simple benzene ring. thieme-connect.com This is due to the electron-withdrawing nature of the carbonyl group, which destabilizes the positively charged intermediate (sigma complex) formed during the reaction. thieme-connect.comtandfonline.com
Common electrophilic aromatic substitution reactions that can be applied to this system include:
Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid. For 1,3-benzodioxole, nitration typically occurs at the 5-position to yield 5-nitro-1,3-benzodioxole. nih.gov
Halogenation: Introduction of a halogen (e.g., -Br, -Cl) using a Lewis acid catalyst.
Friedel-Crafts Acylation: Introduction of an acyl group (-COR) using an acyl halide or anhydride with a Lewis acid catalyst like AlCl₃. nih.govhyphadiscovery.com This reaction on 1,3-benzodioxole generally yields the 5-acylated product. nih.gov
| Substituent | Electronic Effect | Directing Effect | Expected Position of Substitution |
| 1,3-Benzodioxole | Activating | Ortho, Para | 4- and 6-positions |
| -CONH-allyl | Deactivating | Meta (to itself) | 4- and 6-positions (relative to the ring) |
Isosteric Replacements within the Carboxamide Linker
The carboxamide functional group is a key structural feature in many biologically active molecules, contributing to their binding affinity through hydrogen bonding interactions. However, the amide bond can be susceptible to enzymatic hydrolysis. To improve metabolic stability while retaining biological activity, the carboxamide linker in this compound can be replaced with various bioisosteres. drughunter.com Bioisosteres are functional groups that possess similar physicochemical properties and can elicit similar biological responses. drughunter.com
Common isosteric replacements for the carboxamide group include:
Tetrazoles: The 5-substituted tetrazole ring is a well-established bioisostere for the carboxylic acid and amide functionalities. nih.govnih.gov It can be synthesized from the corresponding nitrile by reaction with an azide (B81097) salt. The synthesis of tetrazole analogs often involves the dehydration of a primary amide to a nitrile, followed by a [3+2] cycloaddition with sodium azide. nih.govcore.ac.uk
Oxadiazoles: 1,2,4- and 1,3,4-oxadiazoles are frequently used as amide isosteres. nih.govnih.gov They are known to be metabolically stable and can mimic the hydrogen bond accepting properties of the amide carbonyl. nih.gov Synthetic routes to 1,2,4-oxadiazoles often involve the cyclization of an O-acyl amidoxime, while 1,3,4-oxadiazoles can be prepared from the reaction of an acyl hydrazide with a carboxylic acid derivative.
Trifluoroethylamines: The trifluoroethylamine group has emerged as a non-classical bioisostere for the amide bond. drughunter.com The electron-withdrawing trifluoromethyl group enhances metabolic stability and modulates the basicity of the amine. drughunter.com
| Bioisostere | Key Features | General Synthetic Precursor |
| Tetrazole | Mimics charge and hydrogen bonding of amide | Nitrile |
| 1,2,4-Oxadiazole | Metabolically stable, H-bond acceptor | O-acyl amidoxime |
| 1,3,4-Oxadiazole | Metabolically stable, H-bond acceptor | Acyl hydrazide |
| Trifluoroethylamine | Enhanced metabolic stability | Trifluoroacetaldehyde hemiacetal or related electrophiles |
Comprehensive Spectroscopic and Structural Characterization of N Allyl 1,3 Benzodioxole 5 Carboxamide
Nuclear Magnetic Resonance (NMR) Spectroscopy for Connectivity and Conformation.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules. Through the analysis of ¹H and ¹³C NMR spectra, along with two-dimensional NMR techniques, a complete and unambiguous assignment of all proton and carbon signals in N-allyl-1,3-benzodioxole-5-carboxamide can be achieved.
Proton (¹H) NMR Spectral Analysis, including Chemical Shift and Coupling Constant Interpretation.
The ¹H NMR spectrum of this compound provides detailed information about the chemical environment of each proton. The aromatic protons on the benzodioxole ring typically appear as distinct signals in the downfield region. The proton at position 6 (H-6) is expected to be a singlet, while the protons at positions 4 and 7 (H-4 and H-7) would likely appear as doublets due to coupling with each other.
The protons of the allyl group exhibit characteristic chemical shifts and coupling patterns. The methylene (B1212753) protons adjacent to the nitrogen atom (H-1') would appear as a doublet of triplets, coupled to the amide proton and the adjacent vinylic proton. The terminal vinylic protons (H-3') would show distinct signals for the cis and trans protons, both appearing as doublets of quartets due to geminal and vicinal coupling. The vinylic proton at position 2' (H-2') is expected to be a multiplet. The methylenedioxy protons (-O-CH₂-O-) typically resonate as a sharp singlet. The amide proton (NH) signal is often a broad singlet, its chemical shift being sensitive to solvent and concentration.
| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-4 | ~7.30 | d | ~8.0 |
| H-6 | ~7.25 | s | - |
| H-7 | ~6.85 | d | ~8.0 |
| O-CH₂-O | ~6.05 | s | - |
| NH | ~6.00 | br s | - |
| H-2' | ~5.90 | m | - |
| H-3'a (trans) | ~5.25 | dq | J = 17.2, 1.5 |
| H-3'b (cis) | ~5.15 | dq | J = 10.2, 1.5 |
| H-1' | ~4.05 | dt | J = 5.5, 1.5 |
Carbon (¹³C) NMR and Distortionless Enhancement by Polarization Transfer (DEPT) Spectroscopy.
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The carbonyl carbon of the amide group is typically observed in the downfield region, around 166 ppm. The aromatic carbons of the benzodioxole ring show signals in the range of 105-150 ppm. The methylenedioxy carbon (-O-CH₂-O-) has a characteristic signal at approximately 101 ppm. The carbons of the allyl group resonate in the aliphatic and vinylic regions.
DEPT (Distortionless Enhancement by Polarization Transfer) experiments are used to differentiate between CH, CH₂, and CH₃ groups. A DEPT-135 experiment would show CH and CH₃ signals as positive peaks, while CH₂ signals appear as negative peaks. Quaternary carbons are not observed in DEPT spectra. This technique is crucial for the unambiguous assignment of the carbon signals.
| Carbon | Chemical Shift (ppm) | DEPT-135 |
| C=O | ~166.5 | No Signal |
| C-4a | ~149.0 | No Signal |
| C-7a | ~147.5 | No Signal |
| C-2' | ~134.0 | CH |
| C-5 | ~127.0 | No Signal |
| C-4 | ~122.0 | CH |
| C-3' | ~116.0 | CH₂ |
| C-6 | ~108.0 | CH |
| C-7 | ~105.5 | CH |
| O-CH₂-O | ~101.5 | CH₂ |
| C-1' | ~42.5 | CH₂ |
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Complete Assignment.
Two-dimensional (2D) NMR experiments are powerful tools for establishing connectivity between atoms.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For instance, it would show correlations between the coupled aromatic protons (H-4 and H-7) and within the allyl group's spin system (H-1', H-2', and H-3').
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). It is used to assign the carbon signal for each protonated carbon by identifying the one-bond correlation between them.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. It is particularly useful for identifying quaternary carbons and for connecting different fragments of the molecule. For example, correlations would be expected from the NH proton to the carbonyl carbon (C=O) and C-1', and from the aromatic protons to the surrounding quaternary carbons.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing information about the molecule's conformation and stereochemistry. For example, NOE signals could be observed between the allyl protons and the aromatic protons, indicating their spatial proximity.
Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis.
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the functional groups present in a molecule by measuring its vibrational modes.
The IR spectrum of this compound is expected to show characteristic absorption bands. A strong absorption band for the N-H stretching vibration of the secondary amide should appear around 3300 cm⁻¹. The C=O stretching vibration of the amide (Amide I band) is expected to be a strong band around 1640 cm⁻¹. The N-H bending vibration (Amide II band) typically appears around 1540 cm⁻¹. The C-O-C stretching vibrations of the methylenedioxy group are expected in the region of 1250-1040 cm⁻¹. The C=C stretching of the aromatic ring and the allyl group will appear in the 1600-1450 cm⁻¹ region. Out-of-plane C-H bending vibrations of the substituted benzene (B151609) ring and the allyl group can be observed in the 900-650 cm⁻¹ region. mdpi.com
| Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| N-H Stretch | ~3300 |
| Aromatic C-H Stretch | ~3100-3000 |
| Aliphatic C-H Stretch | ~3000-2850 |
| C=O Stretch (Amide I) | ~1640 |
| N-H Bend (Amide II) | ~1540 |
| Aromatic C=C Stretch | ~1600, ~1490 |
| C-O-C Asymmetric Stretch | ~1250 |
| C-O-C Symmetric Stretch | ~1040 |
| Aromatic C-H Out-of-Plane Bend | ~930, ~870, ~810 |
Raman spectroscopy would provide complementary information, particularly for the non-polar bonds such as the C=C bonds of the aromatic ring and the allyl group.
Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathway Elucidation.
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination.
High-Resolution Mass Spectrometry (HRMS) provides a very accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula. For this compound (C₁₁H₁₁NO₃), the expected exact mass of the molecular ion [M]⁺ would be calculated and compared to the experimentally determined value. This comparison confirms the molecular formula and rules out other possible structures with the same nominal mass.
X-ray Crystallography for Absolute Configuration and Solid-State Molecular Architecture
No published X-ray crystallography data for this compound could be located. This technique is essential for the definitive determination of a molecule's three-dimensional structure in the solid state, including bond lengths, bond angles, and crystallographic space group. Without such data, a detailed discussion of its solid-state molecular architecture and absolute configuration is not possible.
Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Enantiomeric Excess Determination, if chiral
There is no information available to suggest that this compound is a chiral compound. Consequently, no studies on its enantiomeric separation or analysis using chiroptical techniques such as Electronic Circular Dichroism (ECD) were found. ECD spectroscopy is employed to determine the enantiomeric excess and absolute configuration of chiral molecules in solution, but its application is contingent on the compound exhibiting chirality.
Computational Chemistry and Theoretical Investigations of N Allyl 1,3 Benzodioxole 5 Carboxamide
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to elucidating the intrinsic properties of N-allyl-1,3-benzodioxole-5-carboxamide. These methods provide a framework for understanding its stability, reactivity, and spectroscopic signatures.
Density Functional Theory (DFT) stands as a cornerstone for the computational investigation of molecular systems like this compound. The B3LYP functional, combined with a basis set such as 6-31G(d,p) or the more extensive cc-pVQZ, is commonly employed for geometry optimization. nih.govmdpi.com This process determines the most stable three-dimensional arrangement of atoms in the molecule by finding the minimum energy structure on the potential energy surface.
For this compound, DFT calculations would reveal crucial geometric parameters. The planarity of the 1,3-benzodioxole (B145889) ring system, the bond lengths and angles of the amide linkage, and the orientation of the allyl group would be precisely determined. The optimization process provides the foundational geometry for all subsequent computational analyses.
Energy profile calculations, often conducted using DFT, can map out the energy changes during chemical reactions or conformational transitions. For instance, the reaction pathway for the synthesis of this compound could be modeled to identify transition states and calculate activation energies, offering insights into the reaction mechanism and kinetics. researchgate.net
Table 1: Predicted Geometric Parameters for this compound (Illustrative)
| Parameter | Predicted Value (Å/°) | Computational Method |
|---|---|---|
| C=O Bond Length | 1.23 | B3LYP/6-31G(d,p) |
| C-N Amide Bond Length | 1.35 | B3LYP/6-31G(d,p) |
| Benzodioxole Ring Dihedral | < 1.0 | B3LYP/6-31G(d,p) |
While DFT is a workhorse for many computational tasks, post-Hartree-Fock methods like Coupled Cluster (CC) theory, particularly CCSD(T) (Coupled Cluster with Single, Double, and perturbative Triple excitations), provide the gold standard for high-accuracy energy calculations. researchgate.net These methods are computationally more demanding but offer a more precise description of electron correlation, which is critical for accurate energetics.
For this compound, CCSD(T) calculations could be employed to refine the energies of different conformers or to calculate reaction enthalpies with high precision. This level of theory is particularly valuable when subtle energy differences are crucial for determining the dominant reaction pathway or the most stable isomeric form.
Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a key indicator of a molecule's kinetic stability and chemical reactivity. mdpi.com
In this compound, the FMO analysis would likely show the HOMO localized over the electron-rich 1,3-benzodioxole ring, indicating this region's susceptibility to electrophilic attack. The LUMO might be distributed across the carboxamide group and the allyl double bond, highlighting potential sites for nucleophilic attack. A smaller HOMO-LUMO gap would suggest higher reactivity. mdpi.com
Table 2: Predicted Frontier Molecular Orbital Energies for this compound (Illustrative)
| Molecular Orbital | Energy (eV) | Description |
|---|---|---|
| HOMO | -6.5 | Electron-donating capability |
| LUMO | -1.2 | Electron-accepting capability |
Computational methods can predict various spectroscopic properties, providing a powerful tool for structure verification and interpretation of experimental data. DFT calculations can simulate the infrared (IR) and nuclear magnetic resonance (NMR) spectra of this compound. nih.govresearchgate.net
Simulated IR spectra are obtained by calculating the vibrational frequencies of the molecule. These frequencies correspond to specific bond stretches, bends, and torsions. For this compound, characteristic peaks for the C=O stretch of the amide, the N-H stretch, the C=C stretch of the allyl group, and the aromatic C-H stretches would be predicted. nist.gov
Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated and compared to experimental spectra to confirm the molecular structure. nih.gov The predicted chemical shifts for the protons and carbons in the benzodioxole ring, the allyl group, and the amide linkage would provide a detailed spectral fingerprint of the molecule.
Conformational Analysis and Potential Energy Surface Mapping
The flexibility of the allyl group in this compound gives rise to different spatial arrangements, or conformations, which can have distinct energies and properties.
The rotation around the single bonds connecting the allyl group to the amide nitrogen results in different rotational isomers (rotamers). A detailed conformational analysis involves systematically rotating these bonds and calculating the energy at each step to map out the potential energy surface. researchgate.netnist.gov
Table 3: Relative Energies of Allyl Group Rotamers (Illustrative)
| Rotamer | Dihedral Angle (C-N-C-C) | Relative Energy (kcal/mol) |
|---|---|---|
| Anti-periplanar | 180° | 0.0 (most stable) |
| Syn-periplanar | 0° | 3.5 |
Role of Dispersion Forces and Anharmonic Corrections in Conformational Stability
The conformational landscape of this compound is significantly influenced by the orientation of the allyl group relative to the benzodioxole ring system. The subtle interplay of non-covalent interactions, particularly dispersion forces, is critical in determining the relative stability of different conformers.
Research on the structurally analogous compound, safrole (5-allyl-1,3-benzodioxole), underscores the importance of accurately accounting for dispersion and anharmonic effects in computational models. nih.gov For flexible molecules like these, standard density functional theory (DFT) methods may not suffice to capture the weak van der Waals interactions that govern conformational preferences. The inclusion of dispersion corrections, such as those provided by Grimme's D3 scheme, has been shown to be essential for obtaining reliable energetic ordering of conformers. nih.gov
Furthermore, the vibrational frequencies and thermodynamic properties of the conformers are better described when anharmonic corrections are applied. These corrections account for the deviation of the potential energy surface from a simple harmonic oscillator model, providing more accurate zero-point vibrational energies and thermal corrections to the Gibbs free energy. For this compound, this means that the calculated energy differences between rotamers of the allyl group would be more precise, leading to a more accurate prediction of their population distribution at a given temperature. The combination of high-level electronic structure methods, such as coupled-cluster theory, with dispersion-corrected DFT for geometries and anharmonic vibrational analysis represents a robust approach to characterizing the conformational stability of this molecule. nih.gov
Molecular Dynamics Simulations for Conformational Sampling and Solvent Effects
To explore the vast conformational space of this compound and the influence of a solvent environment, molecular dynamics (MD) simulations are a powerful tool. MD simulations model the atomic motions of the molecule over time, providing a dynamic picture of its behavior and allowing for the exploration of various energy minima and the transitions between them.
For molecules with flexible side chains, such as the allyl group in the target compound, MD simulations can reveal the preferred orientations and the dynamics of their interconversion. By simulating the molecule in a box of explicit solvent molecules (e.g., water), the effect of the solvent on the conformational equilibrium can be directly observed. The solvent can stabilize certain conformers through hydrogen bonding or dielectric effects, leading to a different conformational preference compared to the gas phase.
In studies of similar carboxamide derivatives, MD simulations have been employed to assess the stability of ligand-receptor complexes and to understand the role of water molecules in mediating interactions. rsc.orgresearchgate.net For this compound, an MD simulation would allow for the calculation of the radial distribution functions of solvent molecules around key functional groups, providing insight into the solvation shell structure. Furthermore, by analyzing the trajectory of the simulation, the free energy landscape of the conformational changes can be mapped, identifying the most stable conformers and the energy barriers for their interconversion in a solvated environment.
In Silico Mechanistic Pathway Elucidation
Computational methods are instrumental in elucidating the plausible reaction mechanisms for molecules like this compound. By modeling the potential energy surface of a proposed reaction, key stationary points, including reactants, products, intermediates, and transition states, can be identified and characterized.
Transition State Characterization for Proposed Reactions
For any proposed reaction involving this compound, such as addition reactions to the allyl double bond or reactions at the amide group, the identification and characterization of the transition state (TS) is paramount. A transition state is a first-order saddle point on the potential energy surface, representing the highest energy barrier along the reaction coordinate.
Computational methods, typically based on DFT, are used to locate the TS geometry. A key feature of a successfully located TS is the presence of a single imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate. The energy of the TS relative to the reactants determines the activation energy of the reaction, a critical factor in reaction kinetics. For instance, in a hypothetical electrophilic addition to the allyl group, the TS would feature partially formed bonds between the electrophile and the carbon atoms of the double bond.
Reaction Coordinate Analysis
Once a transition state has been located, a reaction coordinate analysis, often through Intrinsic Reaction Coordinate (IRC) calculations, can be performed. The IRC path connects the transition state to the corresponding reactants and products on the potential energy surface, confirming that the located TS is indeed the correct one for the reaction of interest. By tracing this path, the geometric and energetic changes that occur as the reaction progresses can be visualized and understood in detail. This analysis provides a step-by-step "movie" of the reaction mechanism at the molecular level.
Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) Modeling of this compound Analogues
Cheminformatics and QSAR modeling are powerful computational tools for establishing a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For analogues of this compound, QSAR models can be developed to predict the activity of new, unsynthesized compounds and to guide the design of molecules with enhanced properties.
Descriptor Calculation and Feature Selection
The foundation of a QSAR model is the calculation of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules. These descriptors can be categorized into several types:
1D descriptors: These are based on the molecular formula, such as molecular weight and atom counts.
2D descriptors: These are derived from the 2D representation of the molecule and include topological indices, connectivity indices, and counts of specific functional groups.
3D descriptors: These require a 3D conformation of the molecule and include descriptors related to molecular shape, volume, and surface area.
Quantum chemical descriptors: These are calculated using quantum mechanical methods and include properties like HOMO/LUMO energies, dipole moment, and partial charges on atoms.
The table below provides a hypothetical set of descriptors that could be calculated for a series of N-substituted-1,3-benzodioxole-5-carboxamide analogues for a QSAR study.
| Descriptor Type | Descriptor Name | Description |
| 1D | Molecular Weight (MW) | The sum of the atomic weights of all atoms in the molecule. |
| 2D | Topological Polar Surface Area (TPSA) | The sum of surfaces of polar atoms in a molecule. |
| 2D | Number of Rotatable Bonds (nRotB) | The number of bonds which allow free rotation around themselves. |
| 3D | Molecular Volume (Vol) | The van der Waals volume of the molecule. |
| Quantum Chemical | HOMO Energy | Energy of the Highest Occupied Molecular Orbital. |
| Quantum Chemical | LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. |
| Quantum Chemical | Dipole Moment | A measure of the net molecular polarity. |
Once a large number of descriptors are calculated, feature selection techniques are employed to identify the subset of descriptors that are most relevant to the biological activity. This is a crucial step to avoid overfitting the model and to ensure its predictive power. Methods such as genetic algorithms, stepwise regression, and principal component analysis can be used for this purpose. The selected descriptors are then used to build the QSAR model using statistical methods like multiple linear regression, partial least squares, or machine learning algorithms. Studies on similar carboxamide derivatives have successfully employed 3D-QSAR methods like CoMFA and CoMSIA to guide the design of new inhibitors. rsc.orgresearchgate.net
Statistical Modeling for Activity Prediction
Statistical modeling, particularly Quantitative Structure-Activity Relationship (QSAR) analysis, is a cornerstone of modern computational drug discovery and chemical research. These models aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological or chemical activity. For derivatives of the 1,3-benzodioxole-5-carboxamide (B1330235) scaffold, such models are instrumental in predicting activity, optimizing lead compounds, and understanding the molecular features crucial for a desired effect.
Research on various N-substituted benzimidazole (B57391) derived carboxamides has demonstrated the utility of 3D-QSAR models in exploring the molecular properties that most significantly influence biological activity. nih.govresearchgate.net These studies generate contour maps that visualize the regions around the molecule where steric, electrostatic, and other properties should be modified to enhance activity. mdpi.com For instance, a 3D-QSAR study on carbazole (B46965) carboxamide based BTK inhibitors resulted in robust Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) models. mdpi.com These models indicated that bulky substituents and hydrogen-bond donors at specific positions were favorable for inhibitory activity, providing clear guidance for designing more potent derivatives. mdpi.com
In the context of 1,3-benzodioxole derivatives, QSAR studies have been applied to predict their efficiency as corrosion inhibitors. researchgate.net Such studies utilize quantum chemical descriptors to build a relationship between the molecular structure and the inhibition efficiency. researchgate.net While the target activity is different, the methodology is directly transferable to predicting other biological activities.
Molecular docking and molecular dynamics (MD) simulations often complement QSAR models by providing a dynamic and atomistic view of the compound's interaction with a biological target. For example, molecular modeling of N-isobutyl-N-((2-(p-tolyloxymethyl)thiazol-4yl)methyl)benzo[d] researchgate.netnih.govdioxole-5-carboxamides revealed key interactions with residues in the active site of butyrylcholinesterase, explaining their selectivity. nih.gov Similarly, computational studies on benzodioxane-benzamide derivatives as inhibitors of the FtsZ protein guided the synthesis of novel compounds with improved antimicrobial activity by exploring hydrophobic subpockets in the target protein. mdpi.com
The predictive power of these models is rigorously validated using various statistical methods. A QSAR study on CCR5 receptor antagonists, for instance, used leave-one-out, leave-15%-out, and leave-25%-out cross-validation techniques, as well as randomization tests, to ensure the statistical quality of the derived models. nih.gov
The data generated from these computational approaches can be summarized to highlight key predictive indicators.
Table 1: Example of QSAR Model Statistical Validation This table is a representative example based on typical QSAR studies and does not represent specific data for this compound.
| Model Type | Cross-validated R² (q²) | Non-cross-validated R² (r²) | Predictive R² (r²_pred) | Reference |
|---|---|---|---|---|
| CoMFA | 0.761 | 0.933 | 0.855 | mdpi.com |
| CoMSIA | 0.891 | 0.988 | 0.830 | mdpi.com |
Furthermore, computational platforms can predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of novel compounds. For a series of new pyrrole (B145914) derivatives, the ADMETLab 2.0 platform was used to estimate medicinal chemistry measures and toxicity endpoints, helping to identify candidates with more drug-like properties. mdpi.com Such predictions are crucial for prioritizing which virtual compounds should be synthesized and tested experimentally.
Table 2: Predicted Activities for Designed Benzodioxole Derivatives This table is illustrative, based on findings for related benzodioxole structures, to demonstrate how statistical models are used to predict activity for newly designed compounds.
| Compound ID | Modification on Benzodioxole Scaffold | Predicted Activity (e.g., IC₅₀ in µM) | Target | Reference Study |
|---|---|---|---|---|
| K-10 | N-(benzo[d] researchgate.netnih.govdioxol-5-yl)-2-(one-benzylthio) acetamide (B32628) | High root growth promotion | Auxin Receptor TIR1 | frontiersin.orgresearchgate.net |
| IIc | N-(3-(trifluoromethyl)phenyl)benzo[d] researchgate.netnih.govdioxole-5-carboxamide | Potent α-amylase inhibition (IC₅₀ = 8.5 µM) | α-amylase | nih.gov |
| Compound 23 | N-isobutyl-N-((2-(p-tolyloxymethyl)thiazol-4yl)methyl)benzo[d] researchgate.netnih.govdioxole-5-carboxamide analog | Selective BuChE inhibition | Butyrylcholinesterase | nih.gov |
By applying these established statistical modeling techniques to this compound and its virtual derivatives, researchers can efficiently explore its chemical space. This allows for the data-driven design of new molecules with potentially enhanced activities, whether as pharmaceuticals, agrochemicals, or other specialty chemicals, before committing to extensive synthetic and experimental work. frontiersin.org
Advanced Chemical Transformations and Reactivity Profiling of N Allyl 1,3 Benzodioxole 5 Carboxamide
Reactivity of the Carboxamide Functional Group
The amide bond in N-allyl-1,3-benzodioxole-5-carboxamide, while generally stable, can undergo a variety of transformations under specific chemical conditions. These reactions are fundamental to modifying the core structure and properties of the molecule.
Hydrolytic Stability and Transamidation Reactions
Amides are the most stable among carboxylic acid derivatives, yet they can be hydrolyzed under forcing conditions. pressbooks.pub The hydrolysis of this compound in either acidic or basic aqueous solutions would yield 1,3-benzodioxole-5-carboxylic acid and allylamine (B125299). pressbooks.publibretexts.org The reaction in acidic medium involves protonation of the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon for nucleophilic attack by water. pressbooks.pub In contrast, basic hydrolysis proceeds via direct nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. pressbooks.pub Due to the stability of the amide bond, these reactions typically require elevated temperatures. pressbooks.pubarkat-usa.org
A milder, palladium-catalyzed method for the hydrolytic deallylation of N-allyl amides has been developed, which would yield 1,3-benzodioxole-5-carboxamide (B1330235) and propanal. This process involves isomerization of the N-allyl group to an enamide, which is then hydrolyzed under significantly gentler conditions than direct amide hydrolysis. researchgate.net
Table 1: Comparison of Hydrolysis Methods for this compound
| Method | Reagents | Products | Conditions |
|---|---|---|---|
| Acidic Hydrolysis | H₃O⁺, H₂O | 1,3-Benzodioxole-5-carboxylic acid, Allylamine | High Temperature |
| Basic Hydrolysis | OH⁻, H₂O | 1,3-Benzodioxole-5-carboxylate, Allylamine | High Temperature |
Transamidation, the exchange of the amine moiety of an amide, is a challenging but valuable transformation. For a secondary amide like this compound, this can be achieved using transition-metal catalysts, such as palladium-N-heterocyclic carbene (NHC) complexes. rsc.orgresearchgate.net This method facilitates the cleavage of the N-C(O) bond, allowing for the introduction of a new amine and offering a versatile route to a library of related amides under relatively mild conditions. rsc.orgkaust.edu.sasemanticscholar.org
Reduction and Oxidation of the Amide Bond
The reduction of amides is a fundamental transformation that yields amines. For this compound, reduction with a powerful reducing agent like lithium aluminum hydride (LiAlH₄) in an ether solvent such as THF would convert the carboxamide to a secondary amine, N-((1,3-benzodioxol-5-yl)methyl)prop-2-en-1-amine. ucalgary.ca The mechanism involves the initial formation of a tetrahedral intermediate, which then collapses to an iminium ion that is subsequently reduced. ucalgary.ca A noteworthy consideration in the reduction of N-allyl amides is the potential for the concomitant reduction of the allyl double bond, which can lead to the corresponding n-propylamine derivative. acs.orgresearchgate.net Careful control of reaction conditions, such as using a minimal excess of LiAlH₄ and a safer solvent like tBuOMe, can often mitigate this side reaction. acs.org
Table 2: Reduction of this compound with LiAlH₄
| Product | Structure | Conditions |
|---|---|---|
| Primary Product | N-((1,3-benzodioxol-5-yl)methyl)prop-2-en-1-amine | LiAlH₄, THF, H₃O⁺ work-up |
| Potential Byproduct | N-((1,3-benzodioxol-5-yl)methyl)propan-1-amine | Excess LiAlH₄ |
The oxidation of secondary amides can lead to various products depending on the reagents and conditions. A base-mediated oxidative degradation pathway has been reported for secondary amides derived from p-aminophenol, leading to primary amides. nih.gov More controlled oxidation can be achieved to furnish α-keto amides or α-hydroxy amides. acs.org For this compound, this would involve oxidation at the α-carbon to the carbonyl. Such transformations often require amide activation with reagents like triflic anhydride (B1165640), followed by treatment with an oxidant such as L-nitroso compounds (LNO) or TEMPO. acs.org
Chemical Reactions Involving the Allyl Moiety
The allyl group of this compound is a versatile handle for a wide array of chemical transformations, including additions, cycloadditions, and rearrangements.
Electrophilic Additions to the Double Bond (e.g., halogenation, epoxidation)
The electron-rich double bond of the allyl group is susceptible to electrophilic addition. Halogenation can be achieved using various reagents. For instance, reaction with bromine (Br₂) would lead to the corresponding dibromo adduct. Allylic bromination, to install a bromine atom on the carbon adjacent to the double bond, can be accomplished using N-bromosuccinimide (NBS) under radical conditions. libretexts.org
Epoxidation of the allyl double bond would yield the corresponding epoxide, N-((oxiran-2-yl)methyl)-1,3-benzodioxole-5-carboxamide. This transformation can be carried out using peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA) or other oxidizing systems such as hydrogen peroxide in the presence of a suitable catalyst. acs.orgorganic-chemistry.org The resulting epoxide is a valuable intermediate for further functionalization, for example, through ring-opening reactions with various nucleophiles. nih.gov
Cycloaddition Reactions (e.g., Diels-Alder, 1,3-dipolar cycloadditions)
The allyl group can act as a dienophile in Diels-Alder reactions, a powerful method for forming six-membered rings. wikipedia.org When reacted with a conjugated diene, this compound would form a cyclohexene (B86901) derivative. The reactivity in these [4+2] cycloadditions is influenced by the electronic nature of both the diene and the dienophile. wikipedia.orgrsc.org Intramolecular Diels-Alder reactions are also plausible if a diene moiety is introduced elsewhere in the molecule. researchgate.nettandfonline.com
The allyl double bond can also participate in 1,3-dipolar cycloadditions, which are excellent methods for constructing five-membered heterocyclic rings. pharmacy180.comorganic-chemistry.org For example, reaction with a nitrile oxide would yield an isoxazoline (B3343090) derivative, while reaction with a nitrone would produce an isoxazolidine. researchgate.net These reactions are often highly regio- and stereoselective. researchgate.netmdpi.com
Table 3: Cycloaddition Reactions of the Allyl Moiety
| Reaction Type | Reactant | Product |
|---|---|---|
| Diels-Alder | Conjugated Diene | Substituted Cyclohexene |
| 1,3-Dipolar Cycloaddition | Nitrile Oxide | Isoxazoline |
Isomerization and Rearrangement Pathways
N-allyl amides can undergo isomerization to the corresponding enamides (N-propenyl amides) in the presence of transition metal catalysts, such as ruthenium or palladium complexes. researchgate.netnih.govacs.org This transformation is atom-economical and can be highly stereoselective, providing access to geometrically defined enamides which are valuable synthetic intermediates. nih.govnih.govacs.org
The allyl group can also participate in sigmatropic rearrangements. The aza-Claisen rearrangement, for instance, is a nih.govnih.gov-sigmatropic rearrangement that can occur with N-allyl enamines or their equivalents. tcichemicals.com For this compound, this would typically require prior transformation to a suitable precursor, but it opens a pathway to γ,δ-unsaturated amides. tcichemicals.comwikipedia.org Palladium-catalyzed rearrangements of related N-allyl ynamides have also been documented, showcasing the diverse rearrangement possibilities of allyl-containing nitrogen compounds. researchgate.net
Functionalization and Derivatization of the 1,3-Benzodioxole (B145889) Ring.
The 1,3-benzodioxole ring is a key pharmacophore in numerous biologically active compounds. Its functionalization is a critical step in the synthesis of new chemical entities.
The 1,3-benzodioxole ring system is activated towards electrophilic aromatic substitution due to the electron-donating nature of the methylenedioxy bridge. wikipedia.org However, the regiochemical outcome of such reactions on this compound is influenced by the directing effects of both the N-allyl-carboxamide group at the C5 position and the inherent reactivity of the benzodioxole nucleus.
The N-allyl-carboxamide group is generally considered a deactivating, meta-directing group due to the electron-withdrawing nature of the carbonyl moiety. Conversely, the methylenedioxy group is an activating, ortho, para-director. In this competitive scenario, the position of electrophilic attack is not always straightforward.
Studies on related 1,3-benzodioxole derivatives, such as piperonal (B3395001), where an aldehyde group (also deactivating and meta-directing) is present at the C5 position, provide valuable insights. Bromination of piperonal in acetic acid has been shown to yield the 6-bromo derivative, indicating that substitution occurs ortho to the methylenedioxy group and meta to the aldehyde. rsc.orgacs.org Nitration of 1,3-benzodioxole itself primarily yields the 5-nitro derivative.
Based on these precedents, electrophilic substitution on this compound is predicted to occur at the C6 position, which is ortho to the activating methylenedioxy group and meta to the deactivating N-allyl-carboxamide group.
Table 1: Predicted Major Products of Electrophilic Aromatic Substitution of this compound
| Reaction | Reagents | Predicted Major Product |
| Bromination | Br₂ / FeBr₃ | N-allyl-6-bromo-1,3-benzodioxole-5-carboxamide |
| Nitration | HNO₃ / H₂SO₄ | N-allyl-6-nitro-1,3-benzodioxole-5-carboxamide |
| Friedel-Crafts Acylation | RCOCl / AlCl₃ | N-allyl-6-acyl-1,3-benzodioxole-5-carboxamide |
It is important to note that side reactions, such as the replacement of the formyl group during the bromination of piperonal, have been observed, particularly when using protic solvents like acetic acid. acs.org Similar complexities could arise in the reactions of this compound.
Directed ortho-metalation (DoM) is a powerful synthetic strategy for the regioselective functionalization of aromatic rings. wikipedia.orgbaranlab.org The reaction involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent, followed by quenching with an electrophile. organic-chemistry.org The amide functionality is a well-established DMG. wikipedia.org
In this compound, the N-allyl-carboxamide group can direct the metalation to the C6 position. Subsequent reaction with an electrophile would yield a 6-substituted derivative.
The Suzuki-Miyaura coupling reaction is a versatile palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organoboron compound and an organic halide or triflate. worldresearchersassociations.com To utilize this reaction for the derivatization of this compound, a halogenated precursor is required. As discussed in the previous section, selective bromination at the C6 position can provide the necessary starting material, N-allyl-6-bromo-1,3-benzodioxole-5-carboxamide.
A study on the Suzuki-Miyaura coupling of a similar bromo-substituted 1,3-benzodioxole derivative with various arylboronic acids demonstrated the feasibility of this approach, affording a range of biaryl compounds in good yields. worldresearchersassociations.com
Table 2: Representative Suzuki-Miyaura Coupling Reactions of a Bromo-1,3-benzodioxole Derivative
| Arylboronic Acid | Catalyst | Base | Product | Yield (%) | Reference |
| Isoxazol-4-ylboronic acid | PdCl₂(PPh₃)₂ | K₂CO₃ | 4-(1,3-benzodioxol-5-yl)isoxazole derivative | 60 | worldresearchersassociations.com |
| Quinolin-8-ylboronic acid | PdCl₂(PPh₃)₂ | K₂CO₃ | 8-(1,3-benzodioxol-5-yl)quinoline derivative | Not specified | worldresearchersassociations.com |
| Benzylboronic acid | PdCl₂(PPh₃)₂ | K₂CO₃ | 5-benzyl-1,3-benzodioxole derivative | Not specified | worldresearchersassociations.com |
These findings suggest that N-allyl-6-bromo-1,3-benzodioxole-5-carboxamide can serve as a versatile intermediate for the synthesis of a wide array of derivatives through Suzuki-Miyaura coupling.
Chemo- and Regioselectivity in Multi-functional Transformations.
The presence of multiple reactive sites in this compound—the aromatic ring, the allyl double bond, and the amide group—necessitates careful consideration of chemo- and regioselectivity in its chemical transformations.
Chemoselectivity refers to the preferential reaction of one functional group over another. For instance, in reactions involving both the aromatic ring and the allyl group, the choice of reagents and reaction conditions will determine which moiety reacts. Strong electrophiles under anhydrous conditions, such as those used in Friedel-Crafts reactions, are likely to favor substitution on the activated aromatic ring. In contrast, reagents that specifically target alkenes, such as those used for dihydroxylation (e.g., OsO₄) or epoxidation (e.g., m-CPBA), would be expected to react selectively with the allyl group.
Regioselectivity , the preference for reaction at one position over another within a functional group, is also a critical consideration. As discussed in the context of electrophilic aromatic substitution, the directing effects of the substituents on the benzodioxole ring govern the position of attack. For reactions involving the allyl group, Markovnikov or anti-Markovnikov addition can be controlled by the choice of reagents. For example, hydroboration-oxidation would lead to the anti-Markovnikov addition of water across the double bond, yielding the terminal alcohol.
Future Research Directions and Foundational Scientific Implications
Development of Novel and Sustainable Synthetic Routes for N-allyl-1,3-benzodioxole-5-carboxamide.
The synthesis of amides is a cornerstone of organic and medicinal chemistry, and the development of environmentally benign and efficient methods for their formation is a key area of research. ucl.ac.ukresearchgate.net Traditional methods for creating amide bonds often rely on stoichiometric activating agents, which generate significant chemical waste. ucl.ac.uk For a compound like this compound, future research will likely focus on catalytic and sustainable approaches.
Green chemistry principles are increasingly being applied to amide bond formation. researchgate.netrsc.org One promising direction is the use of biocatalysis, employing enzymes like Candida antarctica lipase (B570770) B (CALB) to catalyze the direct amidation of carboxylic acids and amines. nih.gov This enzymatic approach offers high conversion rates and yields under mild conditions, often in green solvents, and minimizes the need for extensive purification. nih.gov Another sustainable strategy involves the use of reusable Brønsted acidic ionic liquids as both catalyst and solvent, which has been shown to be effective for the direct amidation of carboxylic acids with amines in stoichiometric proportions. acs.org
Furthermore, visible-light-promoted reactions represent a novel frontier for amine synthesis. Recent studies have demonstrated the three-component reaction of arylthianthrenium salts, an amine source, and alkenes to produce β-arylethylamines, showcasing the potential for light-mediated synthesis of complex amines. acs.org Adapting such innovative methods to the synthesis of this compound from readily available precursors like piperonylic acid (1,3-benzodioxole-5-carboxylic acid) and allylamine (B125299) could provide more atom-economical and sustainable manufacturing processes.
| Synthetic Strategy | Key Features | Potential Advantages for this compound Synthesis |
| Biocatalytic Amidation | Utilizes enzymes (e.g., lipases) in organic solvents. nih.gov | High selectivity, mild reaction conditions, reduced byproducts, biodegradable catalyst. |
| Acidic Ionic Liquid Catalysis | Employs reusable Brønsted acidic ionic liquids. acs.org | Catalyst and solvent recyclability, high efficiency for direct amidation. |
| Photoredox Catalysis | Uses visible light and a photocatalyst to drive the reaction. acs.org | Energy-efficient, potential for novel reaction pathways, mild conditions. |
| Traditional Coupling Reagents | Employs reagents like HATU or T3P. ucl.ac.uk | Well-established, broad substrate scope. |
Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction.
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and development by accelerating the design-make-test-analyze cycle. oxfordglobal.com These computational tools can be powerfully applied to the study of this compound and its derivatives.
ML models can predict the bioactivity of novel compounds by learning from large datasets of known molecules and their biological effects. github.ioresearchgate.net For instance, a model could be trained on a database of compounds targeting a specific receptor or enzyme to predict the potential of newly designed benzodioxole-carboxamides. nih.gov Techniques like quantitative structure-activity relationship (QSAR) modeling can establish correlations between the structural features of a molecule and its biological activity, guiding the synthesis of more potent and selective compounds. chemrxiv.org
Generative AI models can design novel molecules with desired properties from the ground up. oxfordglobal.com By providing the model with a target product profile, such as high affinity for a particular biological target and favorable pharmacokinetic properties, it can generate new chemical structures, including variations of the this compound scaffold. Furthermore, AI can predict absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties, which helps in prioritizing compounds for synthesis and reducing the likelihood of late-stage failures in drug development. frontiersin.org
| AI/ML Application | Description | Relevance to this compound |
| Bioactivity Prediction | ML algorithms predict the biological effects of compounds based on their structure. github.io | Rapidly screen virtual libraries of derivatives for potential therapeutic activity. |
| De Novo Drug Design | AI generates novel molecular structures with desired properties. nih.gov | Create new benzodioxole-carboxamide analogues with optimized efficacy and safety. |
| ADMET Prediction | Computational models forecast the pharmacokinetic and toxicity profiles of molecules. frontiersin.org | Prioritize the synthesis of compounds with a higher probability of success in clinical trials. |
| Virtual Screening | High-throughput computational screening of large compound libraries against a biological target. nih.gov | Identify potential biological targets for this compound. |
Exploration of Undiscovered Molecular Interactions and Biological Pathways for Benzodioxole-Carboxamide Hybrids.
The benzodioxole moiety is a recognized pharmacophore present in numerous bioactive natural products and synthetic compounds. mdpi.comresearchgate.net Derivatives of this scaffold have shown a wide range of biological activities, including anticancer, antimicrobial, and neuroprotective effects. nih.govacs.org The combination of the benzodioxole ring with a carboxamide linker, as seen in this compound, creates a hybrid structure with the potential to interact with a variety of biological targets.
Molecular docking studies can be employed to predict the binding modes and affinities of benzodioxole-carboxamide derivatives with various proteins, such as enzymes and receptors. nih.govmdpi.com For example, related benzodioxole compounds have been investigated as inhibitors of enzymes like α-amylase and cyclooxygenases (COX). nih.govnih.gov Recent research has also highlighted the role of benzodioxole derivatives as modulators of AMPA receptors, suggesting potential applications in neurological disorders. acs.org The thioredoxin system, which is often upregulated in cancer cells, is another potential target for compounds containing the 1,3-benzodioxole (B145889) ring. nih.gov
Future research should focus on screening this compound and its analogues against a broad panel of biological targets to uncover novel molecular interactions and therapeutic applications. Transcriptomics and proteomics studies on cells treated with these compounds could reveal their impact on various biological pathways, providing a deeper understanding of their mechanism of action.
Advanced Methodologies for Stereochemical Control in Synthesis.
While this compound itself is achiral, the introduction of stereocenters into its derivatives, or its use as a building block for more complex chiral molecules, makes stereochemical control a critical consideration. The development of advanced stereoselective synthetic methods is paramount for producing enantiomerically pure compounds, which is often a requirement for therapeutic applications. icjs.us
Recent years have seen significant progress in the asymmetric synthesis of chiral amides, with the development of racemization-free coupling reagents. rsc.org Asymmetric allylation reactions are also a key area of research, with methods utilizing chiral catalysts to control the formation of new stereocenters. nih.govpnas.org For instance, chiral phosphoric acids have been used as catalysts in the asymmetric allylation of ketones. nih.gov
Should a chiral center be introduced into the this compound structure, for example, by modification of the allyl group, these advanced stereoselective methods would be essential. researchgate.netacs.org Chiral auxiliaries can also be employed to guide the stereochemical outcome of a reaction, and although this adds steps to a synthesis, they are often highly effective and reusable. icjs.usnih.gov
Application of this compound as a Modular Building Block in Complex Molecular Architectures.
The this compound molecule possesses multiple functional groups that can be selectively modified, making it a versatile building block, or synthon, for the construction of more complex molecular architectures. The allyl group is particularly useful, as it can undergo a wide variety of chemical transformations, including oxidation, reduction, and addition reactions.
The benzodioxole ring can also be functionalized, and the amide bond can serve as a stable linker in larger molecules. This modularity allows for the systematic variation of the compound's structure to optimize its properties for a specific application. For example, the allyl group could be used in a ring-closing metathesis reaction to form a macrocycle, a common feature in many natural products with potent biological activity.
The concept of using bioactive molecules as platforms for chemical tagging and the synthesis of drug conjugates is gaining traction. nih.gov The this compound scaffold could be functionalized with bioorthogonal handles, allowing for its conjugation to proteins, antibodies, or other biomolecules for targeted drug delivery or diagnostic applications. The ability to serve as a versatile synthon underscores the foundational scientific importance of this compound in advancing the fields of organic synthesis and medicinal chemistry. acs.org
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-allyl-1,3-benzodioxole-5-carboxamide, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via condensation of benzo[d][1,3]dioxole derivatives with allyl-containing intermediates. Key steps include:
- Coupling Reactions : Use of carbodiimide-based coupling agents (e.g., EDC/HOBt) to form the carboxamide bond between the benzodioxole core and allyl amine .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates, while inert atmospheres (N₂/Ar) prevent oxidation of the allyl group .
- Yield Monitoring : Reaction progress tracked via TLC (Rf ~0.3–0.5 in ethyl acetate/hexane) and purified via column chromatography (silica gel, gradient elution) .
Q. How can structural elucidation of this compound be performed using spectroscopic techniques?
- Methodological Answer :
- NMR Analysis :
- ¹H NMR : Peaks at δ 6.8–7.2 ppm (benzodioxole aromatic protons), δ 5.8–6.2 ppm (allyl CH₂=CH– group), and δ 3.8–4.2 ppm (methylene adjacent to the amide) .
- ¹³C NMR : Carbonyl signal at ~168–170 ppm (amide C=O) and benzodioxole carbons at 100–150 ppm .
- IR Spectroscopy : Stretching vibrations at ~1650 cm⁻¹ (amide C=O) and ~1250 cm⁻¹ (C–O–C in benzodioxole) .
Q. What in vitro assays are suitable for preliminary screening of biological activity?
- Methodological Answer :
- Antimicrobial Screening : Broth microdilution assays (MIC determination) against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans) .
- Anticancer Potential : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ values compared to positive controls (e.g., doxorubicin) .
Advanced Research Questions
Q. How do structural modifications (e.g., substituents on the benzodioxole or allyl group) impact bioactivity?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Studies :
- Electron-Withdrawing Groups : Nitro or halogens on the benzodioxole enhance antimicrobial activity but reduce solubility .
- Allyl Chain Length : Longer chains (e.g., propargyl) improve membrane permeability but may increase cytotoxicity .
- Computational Modeling : Docking studies (e.g., AutoDock Vina) predict binding affinities to targets like bacterial topoisomerase IV .
Q. How can contradictions in spectral data (e.g., unexpected NMR splitting) be resolved?
- Methodological Answer :
- Dynamic Effects : Allyl group rotation causes splitting in ¹H NMR; variable-temperature NMR (VT-NMR) confirms rotational barriers .
- 2D NMR : HSQC and HMBC correlations clarify connectivity between allyl protons and the amide carbonyl .
Q. What strategies address discrepancies between in vitro and in vivo bioactivity data?
- Methodological Answer :
- Metabolic Stability : Incubate with liver microsomes (e.g., rat S9 fraction) to assess CYP450-mediated degradation .
- Formulation Adjustments : Liposomal encapsulation improves bioavailability in murine models .
Q. How can the compound’s mechanism of action against enzyme targets be validated?
- Methodological Answer :
- Enzyme Inhibition Assays : Fluorescence-based assays (e.g., β-lactamase inhibition) with IC₅₀ compared to clavulanic acid .
- Kinetic Studies : Lineweaver-Burk plots distinguish competitive vs. non-competitive inhibition .
Key Notes
- Contradictions in Literature : Bioactivity variations may arise from differences in assay protocols (e.g., serum content in cell culture) .
- Advanced Characterization : High-resolution mass spectrometry (HRMS) and X-ray crystallography are recommended for definitive structural confirmation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
